molecular formula C6H10N2O4S B8669394 Mercaptoacetyl glycyl glycine CAS No. 66516-08-3

Mercaptoacetyl glycyl glycine

Cat. No. B8669394
Key on ui cas rn: 66516-08-3
M. Wt: 206.22 g/mol
InChI Key: VRDXYRIUHRFBGD-UHFFFAOYSA-N
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Patent
US08491906B2

Procedure details

26.32 g (75.09 mmol) Carboxy methyl-t-butyl disulfide glycyl glycine t-butyl ester were dissolved in 233 ml TFA under N2-atmosphere. The resulting solution was stirred for 20 min at room temperature. TFA was evaporated under reduced pressure (5-10×10−2 mbar) and the resulting oil was dried under stirring for additional 2 h (5-10×10−2 mbar). After addition of 250 ml Et2O a white powder precipitated and the suspension was stirred for 3 h. The material was filtered off and resuspended in 100 ml Et2O. The resulting suspension was stirred over night, the product was filtered off and the material was dried at room temperature under reduced pressure yielding 20.46 g (92.5%) as a white powder.
Name
Carboxy methyl-t-butyl disulfide glycyl glycine t-butyl ester
Quantity
26.32 g
Type
reactant
Reaction Step One
Name
Quantity
233 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:13])[CH2:7][NH:8][C:9](=[O:12])[CH2:10][NH2:11])(C)(C)C.C[CH2:15][C:16]([S:19]SC(O)=O)(C)C.C(O)(C(F)(F)F)=[O:25]>>[SH:19][CH2:16][C:15]([NH:11][CH2:10][C:9]([NH:8][CH2:7][C:6]([OH:5])=[O:13])=[O:12])=[O:25] |f:0.1|

Inputs

Step One
Name
Carboxy methyl-t-butyl disulfide glycyl glycine t-butyl ester
Quantity
26.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(CNC(CN)=O)=O.CCC(C)(C)SSC(=O)O
Name
Quantity
233 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA was evaporated under reduced pressure (5-10×10−2 mbar)
CUSTOM
Type
CUSTOM
Details
the resulting oil was dried
STIRRING
Type
STIRRING
Details
under stirring for additional 2 h (5-10×10−2 mbar)
Duration
2 h
ADDITION
Type
ADDITION
Details
After addition of 250 ml Et2O a white powder
CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
the suspension was stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The material was filtered off
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred over night
FILTRATION
Type
FILTRATION
Details
the product was filtered off
CUSTOM
Type
CUSTOM
Details
the material was dried at room temperature under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding 20.46 g (92.5%) as a white powder

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
SCC(=O)NCC(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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